molecular formula C10H14F3N3 B2707143 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1864060-59-2

3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B2707143
CAS No.: 1864060-59-2
M. Wt: 233.238
InChI Key: ZPUMPEAGLZCEBQ-UHFFFAOYSA-N
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Description

3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the imidazole and piperidine rings, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine has several applications in scientific research:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]benzene: Similar structure but with a benzene ring instead of a piperidine ring.

Uniqueness

3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is unique due to the presence of both the piperidine and imidazole rings, which can confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h6-7,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMPEAGLZCEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCCNC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-59-2
Record name 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
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